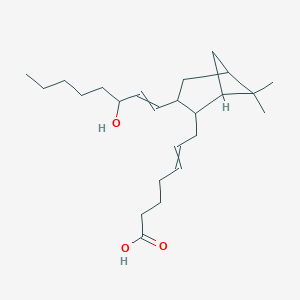
Bis(2-methoxyphenyl)phosphine
Overview
Description
Bis(2-methoxyphenyl)phosphine, also known as Di-o-anisylphosphine, is an organophosphorus compound with the molecular formula C14H15O2P. It is a tertiary phosphine characterized by the presence of two methoxyphenyl groups attached to a central phosphorus atom. This compound is widely used as a ligand in various catalytic processes, particularly in transition metal-catalyzed reactions.
Mechanism of Action
Target of Action
Bis(2-methoxyphenyl)phosphine is a type of phosphine ligand . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. In the case of this compound, it is often used in transition metal catalysis , indicating that its primary targets are likely to be transition metal ions.
Mode of Action
As a ligand, this compound interacts with its targets (transition metal ions) by donating a pair of electrons to form a coordinate covalent bond . This interaction can alter the electronic structure of the metal ion, potentially influencing its reactivity and catalytic properties .
Biochemical Pathways
It’s known that this compound is used in various types of coupling reactions, including buchwald-hartwig, heck, hiyama, negishi, sonogashira, stille, and suzuki-miyaura coupling . These reactions are fundamental in organic synthesis, suggesting that this compound could play a role in a wide range of biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific reaction it is involved in. As a ligand in transition metal catalysis, it can facilitate various types of coupling reactions, leading to the formation of new carbon-carbon bonds . This can result in the synthesis of a wide range of organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other reactants, the temperature, and the pH can all affect the outcome of the reactions it catalyzes . Furthermore, as a flammable solid , it must be handled and stored properly to ensure safety.
Biochemical Analysis
Biochemical Properties
Bis(2-methoxyphenyl)phosphine interacts with various enzymes and proteins in biochemical reactions. It is a reactant for allylation of phenols and is involved in the Suzuki-Miyaura reaction for the synthesis of alkyl derivatives . The nature of these interactions is largely dependent on the specific biochemical reaction in which this compound is involved.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is dependent on the specific biochemical reaction in which it is involved.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-methoxyphenyl)phosphine can be synthesized through several methods. One common approach involves the reaction of 2-methoxyphenylmagnesium bromide with phosphorus trichloride, followed by hydrolysis. Another method includes the reaction of 2-methoxyphenyl lithium with phosphorus trichloride. These reactions typically require anhydrous conditions and are carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Bis(2-methoxyphenyl)phosphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions, particularly in the formation of metal-phosphine complexes.
Coupling Reactions: It is a key ligand in coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, Heck, and Sonogashira couplings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Metal salts such as palladium(II) acetate and nickel(II) chloride are frequently used.
Coupling Reactions: Catalysts like palladium and nickel, along with bases such as potassium carbonate and solvents like toluene, are commonly employed.
Major Products:
Oxidation: this compound oxide.
Substitution: Metal-phosphine complexes.
Coupling Reactions: Various biaryl and aryl-alkyne products.
Scientific Research Applications
Bis(2-methoxyphenyl)phosphine has a wide range of applications in scientific research:
Chemistry: It is extensively used as a ligand in transition metal-catalyzed reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It plays a crucial role in the production of fine chemicals, agrochemicals, and polymers.
Comparison with Similar Compounds
- Bis(3,5-dimethylphenyl)phosphine
- Diphenylphosphine
- Chlorodiphenylphosphine
- Chlorodi(o-tolyl)phosphine
Comparison: Bis(2-methoxyphenyl)phosphine is unique due to the presence of methoxy groups, which enhance its electron-donating properties compared to other similar phosphines. This makes it particularly effective in catalytic applications where strong electron-donating ligands are required. Additionally, the methoxy groups provide steric hindrance, which can influence the selectivity and reactivity of the catalytic processes.
Properties
IUPAC Name |
bis(2-methoxyphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15O2P/c1-15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)16-2/h3-10,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEAMIKDDWKNAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1PC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470464 | |
| Record name | BIS(2-METHOXYPHENYL)PHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10177-79-4 | |
| Record name | BIS(2-METHOXYPHENYL)PHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10177-79-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane](/img/structure/B161772.png)












